N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by a unique molecular structure that integrates a pyridopyrimidine core with additional functional groups. This compound is classified under the category of pyridopyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The compound is cataloged under the CAS Number 946382-29-2 and has a molecular formula of CHNO, with a molecular weight of approximately 351.406 g/mol. It is primarily intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide belongs to the class of heterocyclic compounds, specifically pyridopyrimidines, which are recognized for their roles in various biological processes and as potential drug candidates due to their ability to interact with multiple biological targets.
The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One effective method includes the condensation of appropriate pyridopyrimidine precursors with propanamide derivatives under controlled conditions.
The molecular structure of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide features:
The structural representation can be derived from its SMILES notation: CC1=CN2C(=NC(=C(C2=O)NC(=O)CCC3=CC=C(C=C3)OC)C)C=C1
, indicating detailed connectivity between atoms within the molecule.
Due to limited specific literature on this compound's reactivity, general reactions involving similar pyridopyrimidine derivatives can be highlighted:
Reactions may be influenced by factors such as pH, temperature, and the presence of catalysts. The stability of the compound under various conditions remains an area for further exploration.
While specific mechanisms of action for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide are not well-documented, compounds with similar structures often exhibit:
Research into related compounds suggests that modifications in the pyridopyrimidine structure can lead to significant changes in biological activity, making this compound a candidate for further pharmacological studies .
Chemical stability under various conditions (light, heat, moisture) has not been extensively studied but is crucial for determining practical applications in research settings.
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide shows potential applications in:
Further research is necessary to elucidate its full potential and establish specific applications within scientific fields.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0